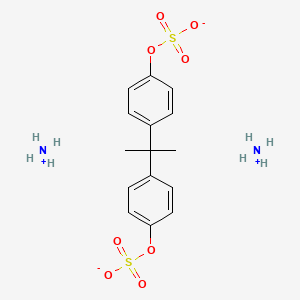

Bisphenol A Bissulfate Diammonium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bisphenol A Bissulfate Diammonium Salt is a chemical compound with the molecular formula C15H22N2O8S2. It has a molecular weight of 422.5 g/mol . This compound is also known by its synonyms, which include diazanium; [4- [2- (4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate .

Molecular Structure Analysis

The molecular structure of Bisphenol A Bissulfate Diammonium Salt is complex, with a topological polar surface area of 152 Ų . The compound has a rotatable bond count of 4 . The InChIKey for this compound is HVOPCNUOROLILR-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Bisphenol A Bissulfate Diammonium Salt has a molecular weight of 422.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 422.08175801 g/mol .

科学的研究の応用

Proteomics Research

Bisphenol A Bissulfate Diammonium Salt: is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound is used for its biochemical properties, aiding in the analysis and identification of protein structures and functions within biological samples .

Environmental Endocrine Disruptor Studies

This compound is instrumental in studying environmental endocrine disruptors (EDCs). EDCs are chemicals that can interfere with endocrine (or hormonal) systems at certain doses. These disruptions can cause cancerous tumors, birth defects, and other developmental disordersBisphenol A , specifically, is known to have estrogenic activity, and its derivatives are used to understand its impact on health and the environment .

Adsorption Research

In environmental science, Bisphenol A Bissulfate Diammonium Salt is used to explore adsorption processes . Adsorption is a process where a solid is used to remove a substance from a fluid. This is particularly relevant in water treatment processes, where bisphenol A derivatives are used to remove contaminants from water through adsorption .

Advanced Oxidation Processes

The compound is also relevant in the field of advanced oxidation processes (AOPs). AOPs are used to remove organic and inorganic materials from water and wastewater. Researchers use bisphenol A derivatives to study the degradation of pollutants and optimize the efficiency of these processes .

Membrane Technology

Membrane technology: is another area where Bisphenol A Bissulfate Diammonium Salt finds application. It’s used in the development and testing of membranes for water purification. The compound helps in understanding the interaction between pollutants and membrane materials, leading to the creation of more efficient filtration systems .

Biodegradation Studies

Lastly, it is used in biodegradation studies . Biodegradation is the chemical dissolution of materials by bacteria or other biological meansBisphenol A Bissulfate Diammonium Salt is used as a model compound to study the biodegradation pathways of synthetic organic compounds and to develop methods to enhance the biodegradation process .

作用機序

Target of Action

Bisphenol A Bissulfate Diammonium Salt, hereafter referred to as Bisphenol A, is an organic synthetic compound that primarily targets estrogen receptors, androgen receptors, and G-protein-coupled receptor 30 (GPR30) . These receptors play crucial roles in various physiological processes, including body weight regulation, tumorigenesis, metabolism, and male reproductive function .

Mode of Action

Bisphenol A interacts with its targets in a hormone-like manner, affecting both body weight and tumorigenesis by binding to estrogen receptors . It can also affect metabolism and cancer progression by interacting with GPR30 . Furthermore, it may impair male reproductive function by binding to androgen receptors .

Biochemical Pathways

Bisphenol A affects several biochemical pathways. It influences fat and liver homeostasis, the cardiovascular system, and cancer through various transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2 . Additionally, it can cause epigenetic changes, such as DNA methylation, histone modification, and changes in microRNA expression, contributing to its pathological effects .

Pharmacokinetics

The pharmacokinetics of Bisphenol A are complex and involve several processes. Physiologically based pharmacokinetic (PBPK) models suggest that Bisphenol A can interact with nuclear receptors and affect their normal function even in very low doses . The detailed molecular mechanism of how bisphenol a interferes with the normal function of nuclear receptors is still under investigation .

Result of Action

The molecular and cellular effects of Bisphenol A’s action are diverse and significant. Due to its hormone-like properties, Bisphenol A can affect body weight, tumorigenesis, metabolism, and male reproductive function . It can also influence the cardiovascular system and contribute to the development of cancer . Moreover, Bisphenol A can cause epigenetic changes, leading to various pathological effects .

Action Environment

Environmental factors play a crucial role in the action, efficacy, and stability of Bisphenol A. For instance, temperature, substrates, nutrition, pH, and electron acceptors can influence the biodegradation of Bisphenol A . Furthermore, Bisphenol A can contaminate various environments, particularly concentrated in sewage sludge . This contamination can affect the interaction of microbial communities and their metabolic responses .

特性

IUPAC Name |

diazanium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2.2H3N/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);2*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOPCNUOROLILR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747194 |

Source

|

| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A Bissulfate Diammonium Salt | |

CAS RN |

857283-05-7 |

Source

|

| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)